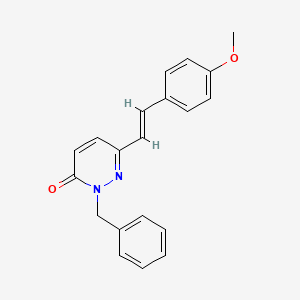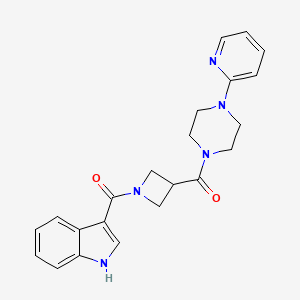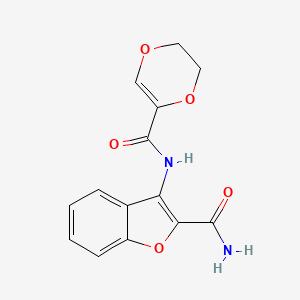![molecular formula C19H21NO4 B2404209 [2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1794852-97-3](/img/structure/B2404209.png)
[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques and Structure Determination : The compound has been synthesized using various methods. For instance, Lv et al. (2009) reported the synthesis of a depside derivative similar to the compound , highlighting the techniques and structural analysis involved. They utilized NMR, mass spectra, and X-ray crystal diffraction for structural confirmation (Lv et al., 2009).
Chemical Reactions and Derivatives
- Formation of Derivatives and Chemical Reactions : The compound and its derivatives are involved in various chemical reactions. For example, Chen et al. (2016) investigated the α-oxidation of aromatic ketones, creating derivatives of this compound, emphasizing its chemical versatility (Chen et al., 2016).
Potential Medical Applications
- Aldose Reductase Inhibition for Diabetic Complications : Ali et al. (2012) synthesized a series of iminothiazolidin-4-one acetate derivatives, including a compound structurally similar to the one , for use as aldose reductase inhibitors. This has implications for the treatment of diabetic complications (Ali et al., 2012).
Spectroscopic Characterization
- Spectroscopic Properties and Reactivity : Hossain et al. (2018) explored the spectroscopic characterization and computational study of newly synthesized imidazole derivatives, which can provide insights into the properties and reactivity of similar compounds (Hossain et al., 2018).
Antibacterial Properties
- Antibacterial Activity : Lv et al. (2009) synthesized twenty-six depsides to screen for antibacterial activity. Among them, derivatives of the compound showed significant antibacterial activities, suggesting its potential in developing new antibacterial agents (Lv et al., 2009).
Properties
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13-7-6-8-14(2)19(13)20-17(21)12-24-18(22)11-15-9-4-5-10-16(15)23-3/h4-10H,11-12H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCKLLVKNSWUMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)CC2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-(4-bromophenyl)ethanone](/img/structure/B2404130.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2404132.png)


![Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate](/img/structure/B2404137.png)
![N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide](/img/structure/B2404138.png)


![1-(2,5-dimethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2404142.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide](/img/structure/B2404148.png)
![N-(4-acetylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2404149.png)
